

An In-depth Technical Guide to Clausine M: Physicochemical Properties and Biological Context

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Compound of Interest		
Compound Name:	Clausine M	
Cat. No.:	B1255120	Get Quote

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Clausine M, also identified in scientific literature as clauszoline M, is a carbazole alkaloid isolated from the plant Clausena excavata. This guide provides a detailed summary of its known physical and chemical properties, alongside a broader examination of the biological activities associated with its source plant and related compounds. Due to the limited specific research on Clausine M's biological effects, this document also includes representative experimental protocols for isolation and bioassays, derived from studies on Clausena excavata and its constituents.

Physicochemical Properties of Clausine M

While extensive experimental data for **Clausine M** is not widely published, its fundamental physicochemical properties have been determined and are summarized below.



Property	Value	Source
IUPAC Name	methyl 7-hydroxy-9H- carbazole-3-carboxylate	PubChem
Molecular Formula	C14H11NO3	PubChem
Molecular Weight	241.24 g/mol	PubChem
Appearance	Not specified in available literature	-
Melting Point	Not specified in available literature	-
Boiling Point	Not specified in available literature	-
Solubility	Not specified in available literature	-

Spectroscopic Data: Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) for **Clausine M** is not readily available in the public domain. However, the synthesis of related carbazole derivatives has been reported, and the spectroscopic characterization from these studies can provide a reference for the expected spectral features of **Clausine M**.

Biological Activity and Therapeutic Potential

Direct studies on the biological activity and signaling pathways of **Clausine M** are limited. However, the source plant, Clausena excavata, is a rich source of various bioactive compounds, including numerous carbazole alkaloids and coumarins, which have been extensively studied.[1][2]

Extracts of Clausena excavata and its isolated constituents have demonstrated a wide range of pharmacological activities, including:

• Anti-inflammatory and Antioxidant Effects: Methanolic extracts of C. excavata leaves have shown potent wound healing properties attributed to their anti-inflammatory and antioxidant



effects, which are linked to a high content of polyphenolic compounds.[3] Studies on the roots have also identified compounds with significant anti-neuroinflammatory activity.[4][5]

- Cytotoxic and Anticancer Activity: Various compounds isolated from C. excavata have exhibited cytotoxicity against several cancer cell lines.[6] For instance, certain furanonecoumarins have shown inhibitory effects on tumor promotion.[7][8]
- Anti-HIV Activity: Several carbazole alkaloids from C. excavata have displayed promising anti-HIV-1 effects.[2]
- Antiplatelet Activity: Carbazole alkaloids isolated from the stem bark of C. excavata have shown significant inhibition of rabbit platelet aggregation.[9]

While these activities have not been specifically attributed to **Clausine M**, its presence in a plant with such a diverse pharmacological profile suggests that it may contribute to the overall therapeutic effects and warrants further investigation.

Experimental Protocols

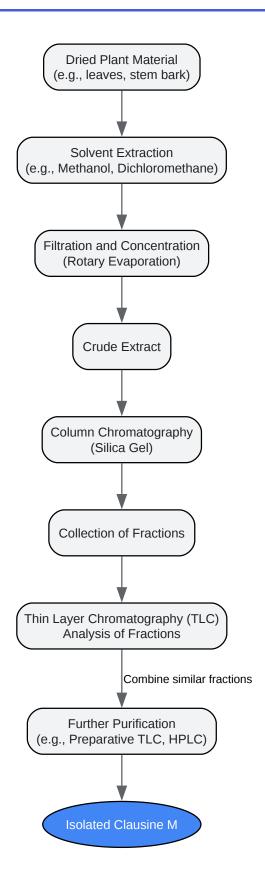
Detailed experimental protocols specifically for **Clausine M** are not available. The following sections provide representative methodologies for the isolation of compounds from Clausena excavata and for conducting relevant biological assays, based on published research.

General Protocol for Isolation and Purification of Constituents from Clausena excavata

This protocol is a generalized procedure based on methods reported for the isolation of various compounds from C. excavata.[10]

Workflow for Isolation and Purification:





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Figure 1: General workflow for the isolation of Clausine M.



Methodology:

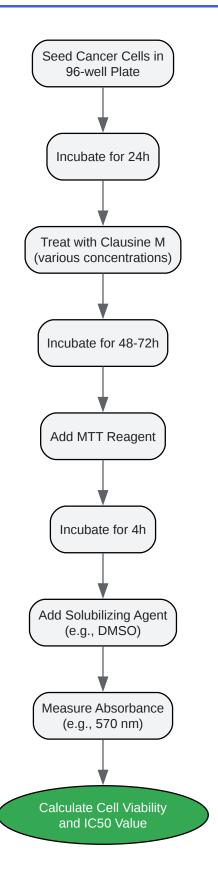
- Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves of Clausena excavata) is subjected to extraction.
- Extraction: The powdered material is extracted with a suitable solvent, such as methanol or dichloromethane, at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction.
- Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation: The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
- Fraction Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.
- Purification: The pooled fractions are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound,
 Clausine M.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines, as has been done for other constituents of C. excavata.

Workflow for MTT Assay:





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Figure 2: Workflow for assessing cytotoxicity using the MTT assay.



Methodology:

- Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of Clausine M
 (typically dissolved in a solvent like DMSO and then diluted in the culture medium). Control
 wells receive the vehicle only.
- Incubation: The plates are incubated for a period of 48 to 72 hours.
- MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well
 to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Cell viability is calculated as a percentage of the control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

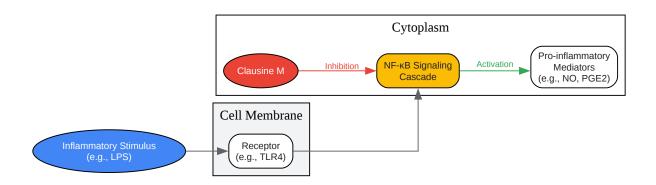
Signaling Pathways

Specific signaling pathways modulated by **Clausine M** have not yet been elucidated. However, many carbazole alkaloids and other compounds from Clausena excavata are known to interact with various cellular signaling pathways to exert their biological effects. For example, anti-



inflammatory compounds often target pathways involving NF-kB and MAPK, while anticancer agents can induce apoptosis through caspase-dependent pathways or inhibit cell proliferation by targeting cell cycle regulators.

Hypothetical Signaling Pathway for Anti-inflammatory Action:



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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Clausena excavata Burm. f. (Rutaceae) leaf extract on wound healing and antioxidant activity in rats PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Chemical Components and Anti-Neuroinflammatory Activity of the Roots of Clausena excavate Burm. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.caf.ac.cn [journals.caf.ac.cn]



- 7. Chemical constituents of Clausena excavata: isolation and structure elucidation of novel furanone-coumarins with inhibitory effects for tumor-promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 10. jocpr.com [jocpr.com]
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